molecular formula C12H10ClN3O3S B1532571 4-Amino-3-{[(2-chlorobenzyl)amino]carbonyl}isothiazole-5-carboxylic acid CAS No. 1113109-08-2

4-Amino-3-{[(2-chlorobenzyl)amino]carbonyl}isothiazole-5-carboxylic acid

Cat. No. B1532571
M. Wt: 311.74 g/mol
InChI Key: UICOAIOXHMXALT-UHFFFAOYSA-N
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Description

“4-Amino-3-{[(2-chlorobenzyl)amino]carbonyl}isothiazole-5-carboxylic acid” is a chemical compound that belongs to the category of isothiazoles. Its CAS Number is 1113109-08-2 .


Molecular Structure Analysis

The molecular formula of this compound is C12H10ClN3O3S . This indicates that it contains 12 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom. The molecular weight is 311.74 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, density, boiling point, melting point, and flash point. For this compound, the molecular weight is 311.74 g/mol . Unfortunately, the density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Triazole-Based Scaffolds Synthesis : The synthesis of 5-amino-1,2,3-triazole-4-carboxylates, closely related to 4-amino-3-{[(2-chlorobenzyl)amino]carbonyl}isothiazole-5-carboxylic acid, is significant in creating peptidomimetics and biologically active compounds. These triazole scaffolds, despite the potential for undergoing the Dimroth rearrangement, can be effectively synthesized using ruthenium-catalyzed cycloaddition, facilitating the preparation of triazole-containing dipeptides and HSP90 inhibitors (Ferrini et al., 2015).

  • Multicomponent Reactions Involvement : This compound can play a role in Passerini three-component (P-3CR) and Ugi four-component (U-4CR) reactions. These reactions are pivotal in isocyanide-based multicomponent reactions (IMCRs), used to synthesize various heterocycles and macrocycles, potentially including derivatives of 4-amino-3-{[(2-chlorobenzyl)amino]carbonyl}isothiazole-5-carboxylic acid (Wang et al., 2018).

Corrosion Inhibition

  • Mild Steel Corrosion Control : Derivatives of aminotriazole compounds, similar to the one , have been studied for their effectiveness in inhibiting corrosion of mild steel in acidic environments. For instance, 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole has shown high inhibition efficiency, suggesting potential applications of related compounds in corrosion control (Bentiss et al., 2009).

Biochemical Applications

  • Carbonic Anhydrase-III Inhibition : Compounds with a structure similar to 4-amino-3-{[(2-chlorobenzyl)amino]carbonyl}isothiazole-5-carboxylic acid, specifically 2,4,5-trisubstitutedthiazoles, have been synthesized and evaluated for inhibitory activities against carbonic anhydrase-III, indicating potential biomedical applications (Al-Jaidi et al., 2020).

properties

IUPAC Name

4-amino-3-[(2-chlorophenyl)methylcarbamoyl]-1,2-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O3S/c13-7-4-2-1-3-6(7)5-15-11(17)9-8(14)10(12(18)19)20-16-9/h1-4H,5,14H2,(H,15,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UICOAIOXHMXALT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=NSC(=C2N)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-{[(2-chlorobenzyl)amino]carbonyl}isothiazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-3-{[(2-chlorobenzyl)amino]carbonyl}isothiazole-5-carboxylic acid
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4-Amino-3-{[(2-chlorobenzyl)amino]carbonyl}isothiazole-5-carboxylic acid
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4-Amino-3-{[(2-chlorobenzyl)amino]carbonyl}isothiazole-5-carboxylic acid
Reactant of Route 4
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4-Amino-3-{[(2-chlorobenzyl)amino]carbonyl}isothiazole-5-carboxylic acid
Reactant of Route 5
4-Amino-3-{[(2-chlorobenzyl)amino]carbonyl}isothiazole-5-carboxylic acid
Reactant of Route 6
4-Amino-3-{[(2-chlorobenzyl)amino]carbonyl}isothiazole-5-carboxylic acid

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